2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide
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Overview
Description
2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide, typically involves the cyclization of appropriate precursors. One common method is the condensation of aldehydes, benzil, and ammonium acetate in the presence of a catalyst such as a Schiff’s base complex nickel catalyst (Ni-C). This method is efficient and can be conducted under microwave-assisted conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazolones, while substitution reactions can yield various substituted imidazole derivatives .
Scientific Research Applications
2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Imidazole derivatives are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of 2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can inhibit enzyme function or modulate receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug containing an imidazole ring.
Uniqueness
2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-2-11-8(13)7(9)3-6-4-10-5-12-6/h4-5,7H,2-3,9H2,1H3,(H,10,12)(H,11,13) |
InChI Key |
YKUCRBNQGPNTPI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(CC1=CN=CN1)N |
Origin of Product |
United States |
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